1-(3'-Chlorobiphenyl-3-yl)-ethylamine

Medicinal Chemistry Physicochemical Characterization SAR Probe Design

Generic biphenyl ethylamine analogs introduce uncontrolled variables in binding affinity and IP scope-meta/para orientation differences alone can shift potency >40-fold. This 3′-chloro-3-ethylamine isomer eliminates ambiguity. ≥95% purity with full COA documentation supports robust SAR, patent filing, and pilot-scale reactions without custom-synthesis delays.

Molecular Formula C14H14ClN
Molecular Weight 231.72 g/mol
CAS No. 1247711-55-2
Cat. No. B1400739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3'-Chlorobiphenyl-3-yl)-ethylamine
CAS1247711-55-2
Molecular FormulaC14H14ClN
Molecular Weight231.72 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC(=C1)C2=CC(=CC=C2)Cl)N
InChIInChI=1S/C14H14ClN/c1-10(16)11-4-2-5-12(8-11)13-6-3-7-14(15)9-13/h2-10H,16H2,1H3
InChIKeyWMALXQVUNPHXRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3'-Chlorobiphenyl-3-yl)-ethylamine Sourcing Guide


1-(3'-Chlorobiphenyl-3-yl)-ethylamine (CAS 1247711-55-2) is a synthetic organic compound classified as a halogenated biphenyl derivative featuring a primary ethylamine moiety at the 3-position of the biphenyl scaffold and a chlorine substituent at the 3' position of the distal phenyl ring [1]. With a molecular formula of C14H14ClN and a molecular weight of 231.72 g/mol, it serves as a versatile research intermediate and building block in medicinal chemistry and agrochemical discovery programs [1]. The compound is commercially available from specialty chemical suppliers in research-grade purity (≥95%) for laboratory-scale synthesis and screening applications .

Why Generic Biphenyl Ethylamine Substitution Fails


While the biphenyl ethylamine scaffold is common across multiple research compounds, generic substitution of analogs—such as the unsubstituted 1-(biphenyl-3-yl)ethylamine (MW 197.28), positional isomers (e.g., 4'-chloro or biphenyl-4-yl variants), or alternative halogenated derivatives—is not scientifically equivalent. The 3'-chloro substitution pattern introduces a quantifiable molecular weight shift of +34.44 Da and an estimated lipophilicity increase of approximately +1.0 log unit (XLogP3: 3.8 for target vs. ~2.8 predicted for the unsubstituted analog) [1][2]. In biological systems, even minor positional variations in halogen substitution on the biphenyl core have been shown to produce significant differences in target binding affinity. For instance, in phenylethanolamine N-methyltransferase (PNMT) inhibition, the meta-biphenyl orientation (Ki = 4.14 µM) demonstrates approximately 40-fold greater potency than the para-biphenyl orientation (Ki = 185 µM), underscoring the critical role of precise substituent positioning [3]. For researchers requiring a consistent 3'-chloro-3-ethylamine biphenyl architecture—whether for structure-activity relationship (SAR) exploration, patent exemplification, or iterative lead optimization—substituting with an unsubstituted or differently positioned analog introduces uncontrolled variables in binding affinity, pharmacokinetic behavior, and intellectual property scope. The quantified differences in molecular properties and the documented sensitivity of biological targets to positional isomerism make accurate sourcing of this specific CAS number essential for reproducible research outcomes.

Quantitative Differentiation Evidence


Molecular Weight and Lipophilicity Shift

The incorporation of a chlorine atom at the 3' position of 1-(3'-chlorobiphenyl-3-yl)-ethylamine increases its molecular weight to 231.72 g/mol, representing a mass difference of +34.44 g/mol compared to the unsubstituted 1-(biphenyl-3-yl)ethylamine (MW 197.28 g/mol) [1][2]. This mass increment, corresponding to one chlorine substituent, directly impacts compound handling, analytical detection (LC-MS), and stoichiometric calculations in synthesis. Additionally, the chlorine atom elevates the computed lipophilicity from an estimated XLogP3 of ~2.8 for the unsubstituted analog to an XLogP3 of 3.8 for the chlorinated compound, a full log unit increase that can significantly alter membrane permeability, non-specific protein binding, and chromatographic retention behavior [1].

Medicinal Chemistry Physicochemical Characterization SAR Probe Design

Purity Specification and Documentation

Commercially sourced 1-(3'-chlorobiphenyl-3-yl)-ethylamine (CAS 1247711-55-2) is available with a documented minimum purity specification of 95%, accompanied by batch-specific Certificates of Analysis (COA) and Safety Data Sheets (SDS) upon request . In contrast, the unsubstituted analog 1-(biphenyl-3-yl)ethylamine lacks comparable purity documentation from multiple suppliers in publicly accessible databases, with no minimum purity specification readily verifiable [1]. For procurement professionals and laboratory managers, this documented purity threshold provides quantifiable quality assurance that is essential for reproducible experimental outcomes, regulatory compliance in patent filings, and batch-to-batch consistency in structure-activity relationship (SAR) campaigns.

Chemical Procurement Quality Assurance Reproducible Research

Positional Isomer Impact on Activity

In published PNMT inhibition studies, the positional orientation of the biphenyl system dramatically affects target binding. Meta-substituted biphenyl analogs (structurally analogous to the 3,3'-substitution pattern of the target compound) exhibit a Ki of 4.14 µM, whereas the corresponding para-substituted biphenyl analog shows a Ki of 185 µM—a 44.7-fold difference in binding affinity [1]. This class-level evidence demonstrates that biological recognition of biphenyl ethylamine derivatives is exquisitely sensitive to the spatial arrangement of the two phenyl rings and their substituents. While direct PNMT inhibition data for 1-(3'-chlorobiphenyl-3-yl)-ethylamine specifically has not been deposited in public databases, the documented 40-fold sensitivity of this target class to positional isomerism strongly supports that even minor structural variations—such as shifting the chloro substituent from the 3' to the 4' position or removing it entirely—cannot be assumed to be biologically neutral. This positional sensitivity has been corroborated in other target classes, including beta-3 adrenoceptor agonists where biaryl substitution patterns critically determine agonist potency [2].

Structure-Activity Relationship Enzyme Inhibition Positional Isomerism

Key Application Scenarios


SAR Probe Development for Biaryl Leads

Medicinal chemistry teams exploring biphenyl ethylamine scaffolds as kinase inhibitors, GPCR ligands, or enzyme inhibitors should procure the specific 3'-chloro-3-ethylamine isomer to establish accurate SAR relationships. As demonstrated by 44.7-fold binding differences between meta and para biphenyl orientations in PNMT studies [1], the precise substitution pattern is critical. Using the unsubstituted analog or a positional isomer can mislead SAR interpretation, potentially causing teams to abandon productive chemical space or pursue false-positive hits. The documented purity specification of ≥95% ensures that observed biological activity can be confidently attributed to the target compound rather than synthetic impurities.

Patent Exemplification and IP Protection

Patent applications covering biaryl ethylamine derivatives require explicit exemplification of specific substitution patterns to establish novelty and secure broad Markush claims. The 3'-chloro substitution pattern, with its distinct physicochemical profile (MW 231.72, XLogP3 3.8) [2], provides a concrete structural variant that is differentiated from both the unsubstituted core (MW 197.28) and alternative halogen-substituted analogs. Sourcing this CAS-specific compound with full COA documentation provides the evidentiary chain required for patent filing, ensuring that the exemplified compound matches the claimed structure without ambiguity.

Agrochemical Intermediate for Active Ingredients

Chlorinated biphenyl ethylamines serve as key intermediates in the synthesis of agrochemical active ingredients, where the chlorine substituent contributes to metabolic stability, environmental persistence, or target-site binding. The 3'-chloro-3-ethylamine substitution pattern provides a defined regiochemistry that can be carried forward into final active compounds [3]. For process chemists scaling up synthetic routes, the availability of CAS 1247711-55-2 from multiple suppliers with documented purity ensures reliable sourcing for pilot-scale reactions, in contrast to custom-synthesized analogs that may introduce variability in impurity profiles and yield.

Chemical Biology Tool for Target Engagement

Researchers investigating the role of fatty acid binding proteins (FABPs) or eosinophil peroxidase (EPX) in disease models may require halogenated biphenyl ethylamines as chemical probes. While direct target engagement data for this specific compound remain sparse in public databases, the established class-level sensitivity of PNMT to biphenyl positional isomerism (40-fold Ki differences) [1] suggests that precise substitution patterns are likely to influence target selectivity profiles across related enzyme families. Procurement of the exact 3'-chloro-3-ethylamine isomer, rather than a generic biphenyl ethylamine, is essential for generating interpretable target engagement data that can be reliably reproduced across laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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